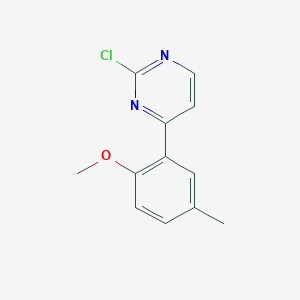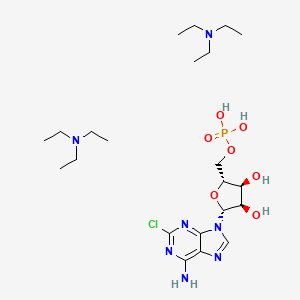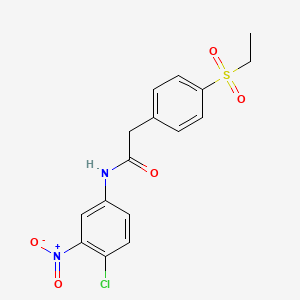
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-nitrophenyl group and an ethylsulfonylphenyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide typically involves a multi-step process:
Sulfonation: The ethylsulfonyl group can be introduced by reacting 4-ethylphenol with chlorosulfonic acid, followed by neutralization with a base.
Acetamide Formation: The final step involves the coupling of the nitrated and sulfonated intermediates with acetic anhydride in the presence of a base to form the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring proper handling of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N-(4-chloro-3-aminophenyl)-2-(4-ethylsulfonylphenyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-chloro-3-nitroaniline and 4-ethylsulfonylbenzoic acid.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and antimicrobial agents.
Materials Science: Studied for its properties as a building block in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mecanismo De Acción
The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide depends on its specific application:
Pharmacological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: Its structural properties contribute to the formation of stable and functional materials with desired characteristics.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-3-nitrophenyl)-2-phenylacetamide: Lacks the ethylsulfonyl group, which may affect its solubility and reactivity.
N-(4-chloro-3-nitrophenyl)-2-(4-methylsulfonylphenyl)acetamide: Contains a methylsulfonyl group instead of an ethylsulfonyl group, potentially altering its biological activity.
Uniqueness
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide is unique due to the presence of both chloro-nitrophenyl and ethylsulfonylphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Fórmula molecular |
C16H15ClN2O5S |
|---|---|
Peso molecular |
382.8 g/mol |
Nombre IUPAC |
N-(4-chloro-3-nitrophenyl)-2-(4-ethylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C16H15ClN2O5S/c1-2-25(23,24)13-6-3-11(4-7-13)9-16(20)18-12-5-8-14(17)15(10-12)19(21)22/h3-8,10H,2,9H2,1H3,(H,18,20) |
Clave InChI |
AOLSGXZUQSLUNY-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


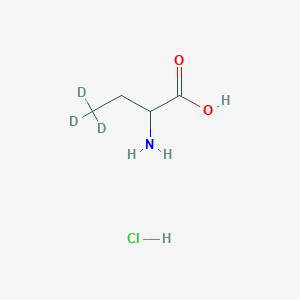

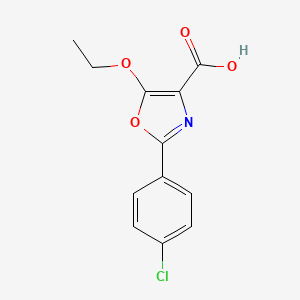
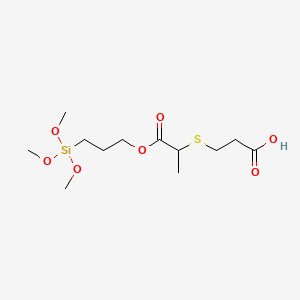
![Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B13856156.png)

![S,S'-([1,1'-Biphenyl]-4,4'-diylbis(methylene)) Dimethanesulfonothioate](/img/structure/B13856161.png)


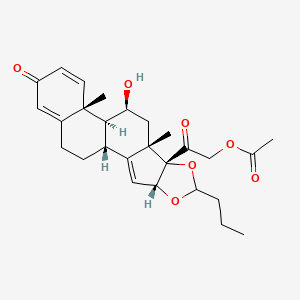
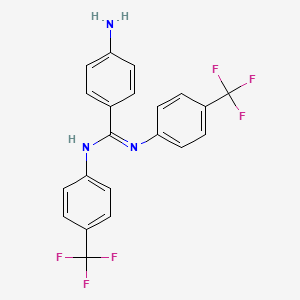
![1-N-[3-(dimethylamino)phenyl]-6-methylisoquinoline-1,5-diamine](/img/structure/B13856177.png)
